3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid
Overview
Description
3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid is a complex organic compound with a molecular weight of 271.28 g/mol. It is characterized by its unique structure, which includes a pyrimido[1,2-b]indazole core with a methyl group at the 2-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid typically involves multiple steps, starting with the construction of the pyrimido[1,2-b]indazole core. One common approach is to start with a suitable indazole derivative, which undergoes cyclization and subsequent functional group modifications to introduce the propanoic acid moiety. Reaction conditions often include the use of strong bases or acids, high temperatures, and specific catalysts to drive the reactions to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different physical and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or receptors. Its interactions with biological macromolecules can provide insights into the mechanisms of action of related compounds.
Medicine: The medical applications of this compound include its use as a precursor for the synthesis of pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Ongoing research aims to explore its potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity. Additionally, it can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid exerts its effects depends on its specific biological target. For example, if it acts as an inhibitor of a particular enzyme, it may bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved can vary, but they often include interactions with key signaling molecules and cellular processes.
Comparison with Similar Compounds
2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazole
3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid
3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness: 3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid stands out due to its specific structural features, such as the presence of the propanoic acid group. This group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Properties
IUPAC Name |
3-(2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-9(6-7-12(18)19)14(20)17-13(15-8)10-4-2-3-5-11(10)16-17/h2-5,16H,6-7H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGXYBFHTYVNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=CC=CC=C3N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.